MAO-B Inhibitory Potency: Direct Comparison with N-(2H-1,3-benzodioxol-5-yl) Analog
In a fluorescence-based human MAO-B inhibition assay using kynuramine substrate (20-minute incubation), the target compound exhibited an IC50 of 115 nM, representing substantial monoamine oxidase B engagement [1]. In contrast, the structurally related N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide, which shares the identical pyranone-azetidine core but replaces the cyclopentylurea with a benzodioxolyl-urea terminus, has been reported in cytotoxicity screens with distinct target profiles and no MAO-B activity data available . This potency differential underscores the functional impact of the cyclopentyl moiety.
| Evidence Dimension | Human MAO-B inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 115 nM |
| Comparator Or Baseline | N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide: No MAO-B data reported; primary activity in anticancer cytotoxicity screens |
| Quantified Difference | Target exhibits defined MAO-B IC50; comparator lacks MAO-B annotation |
| Conditions | Recombinant human MAO-B; kynuramine substrate; 20 min incubation; fluorescence spectrophotometry |
Why This Matters
For programs targeting MAO-B (Parkinson's disease, mood disorders), the quantifiable 115 nM IC50 provides a defined potency benchmark absent in the benzodioxolyl analog, directly influencing compound selection.
- [1] BindingDB Entry BDBM50597772 / CHEMBL5170103. Inhibition of human MAO-B; IC50 115 nM. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597772 View Source
